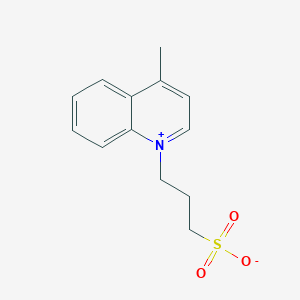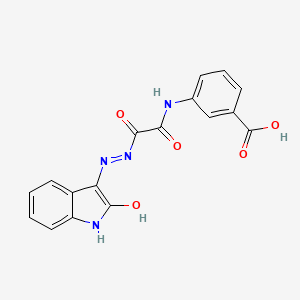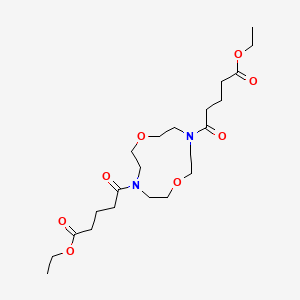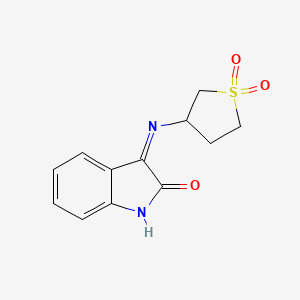![molecular formula C15H14N2O B11711776 2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)
2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-N’-[(1E)-phenylmethylidene]benzohydrazide is a hydrazone derivative, a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. Hydrazones are known for their versatile biological activities and are related to ketones and aldehydes by the replacement of the oxygen with the –NNH2 functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N’-[(1E)-phenylmethylidene]benzohydrazide typically involves the reaction of 2-methylbenzoic acid hydrazide with benzaldehyde in the presence of a few drops of glacial acetic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as described above, with optimization for larger-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-Methyl-N’-[(1E)-phenylmethylidene]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions typically result in the formation of substituted hydrazones .
科学的研究の応用
2-Methyl-N’-[(1E)-phenylmethylidene]benzohydrazide has several scientific research applications:
作用機序
The mechanism of action of 2-Methyl-N’-[(1E)-phenylmethylidene]benzohydrazide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
類似化合物との比較
Similar Compounds
2-Methyl-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide: Similar in structure but with a methyl group on the phenyl ring.
N’-[(1E)-1-(2-pyridyl)ethylidene]benzohydrazide: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
2-Methyl-N’-[(1E)-phenylmethylidene]benzohydrazide is unique due to its specific substitution pattern and the resulting biological activities. Its combination of antimicrobial, antioxidant, and anti-inflammatory properties makes it a versatile compound for various applications .
特性
分子式 |
C15H14N2O |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
N-[(Z)-benzylideneamino]-2-methylbenzamide |
InChI |
InChI=1S/C15H14N2O/c1-12-7-5-6-10-14(12)15(18)17-16-11-13-8-3-2-4-9-13/h2-11H,1H3,(H,17,18)/b16-11- |
InChIキー |
OGPWPXOUEMTHSD-WJDWOHSUSA-N |
異性体SMILES |
CC1=CC=CC=C1C(=O)N/N=C\C2=CC=CC=C2 |
正規SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711707.png)
![ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate](/img/structure/B11711712.png)
![2-(4-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B11711717.png)

![4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide](/img/structure/B11711730.png)

![3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B11711742.png)
![2-[(3Z)-3-hydrazono-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11711747.png)

![3-(3-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11711761.png)

![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)

